molecular formula C7H4BrIN2 B12273575 4-Bromo-2-iodo-6-azaindole

4-Bromo-2-iodo-6-azaindole

Cat. No.: B12273575
M. Wt: 322.93 g/mol
InChI Key: KHDYUHQRTLEURA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-iodo-6-azaindole typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination and iodination of 6-azaindole. The process may include the following steps :

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

4-Bromo-2-iodo-6-azaindole is a halogenated derivative of azaindole, a class of nitrogen-containing heterocycles known for their diverse biological activities, particularly in medicinal chemistry. This compound has gained attention due to its potential as a kinase inhibitor, which may have significant implications in cancer therapy and other therapeutic areas.

  • Molecular Formula : C7H5BrI N2
  • Molecular Weight : Approximately 322.93 g/mol
  • Structure : The compound features a fused indole structure with both bromine and iodine substituents, which contribute to its unique electronic properties and biological activity.

Research indicates that this compound interacts with various biological targets, particularly kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth, differentiation, and apoptosis. The compound has shown promising results in inhibiting specific kinases, which are often dysregulated in cancer.

Key Findings from Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to the ATP-binding sites of kinases. This binding is critical for inhibiting kinase activity, thereby influencing downstream signaling pathways associated with tumor growth and proliferation. The following table summarizes the binding affinities and selectivity of this compound towards various kinases:

Kinase Binding Affinity (Kd) Inhibition Activity (IC50)
CAMKK2High0.63 nM
Aurora B/CPotentNot specified
FGFR1/2/3PotentNot specified

Anticancer Properties

The anticancer potential of this compound is supported by various studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit breast cancer cell lines effectively, indicating its application in targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial and yeast strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

  • Study on Kinase Inhibition : A recent study evaluated the inhibitory effects of this compound on CAMKK2, revealing an IC50 value of 0.63 nM, indicating high potency as a selective kinase inhibitor . This study highlights the potential of this compound in developing targeted therapies for diseases linked to CAMKK2 dysregulation.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of azaindoles, including this compound. Results showed significant antibacterial activity against Pseudomonas aeruginosa and notable antifungal effects against Cryptococcus neoformans . These findings suggest that this compound could be valuable in treating infections caused by resistant strains.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H

InChI Key

KHDYUHQRTLEURA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)I

Origin of Product

United States

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